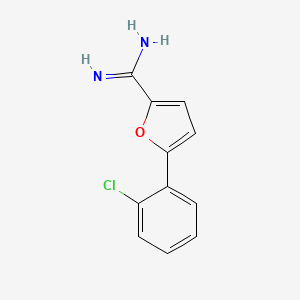![molecular formula C21H22O3 B14396499 5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione CAS No. 88311-29-9](/img/structure/B14396499.png)
5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione is an organic compound that features a cyclohexane-1,3-dione core substituted with a benzyloxy group and two methyl groups on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione typically involves the following steps:
Formation of the Benzyloxy Intermediate: The benzyloxy group can be introduced via a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable leaving group on the phenyl ring.
Cyclohexane-1,3-dione Formation: The cyclohexane-1,3-dione core can be synthesized through a Claisen condensation reaction involving esters or ketones.
Final Coupling: The benzyloxy intermediate is then coupled with the cyclohexane-1,3-dione core under appropriate conditions, often involving a base catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyclohexane-1,3-dione core can be reduced to form cyclohexane derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the cyclohexane-1,3-dione core can produce cyclohexanol derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the cyclohexane-1,3-dione core can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Benzyloxy)-2,6-dimethylphenol: Similar structure but lacks the cyclohexane-1,3-dione core.
5-(4-Methoxy-2,6-dimethylphenyl)cyclohexane-1,3-dione: Similar structure with a methoxy group instead of a benzyloxy group.
Uniqueness
5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione is unique due to the presence of both the benzyloxy group and the cyclohexane-1,3-dione core, which confer distinct chemical and biological properties
特性
CAS番号 |
88311-29-9 |
|---|---|
分子式 |
C21H22O3 |
分子量 |
322.4 g/mol |
IUPAC名 |
5-(2,6-dimethyl-4-phenylmethoxyphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C21H22O3/c1-14-8-20(24-13-16-6-4-3-5-7-16)9-15(2)21(14)17-10-18(22)12-19(23)11-17/h3-9,17H,10-13H2,1-2H3 |
InChIキー |
RZSFAAADKZKEOH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C2CC(=O)CC(=O)C2)C)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


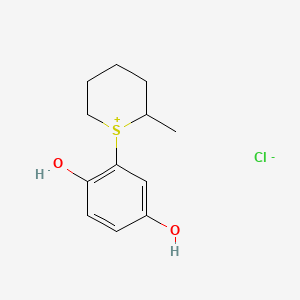
![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
![[Ethoxy(methyl)phosphoryl]methyl methanesulfonate](/img/structure/B14396427.png)
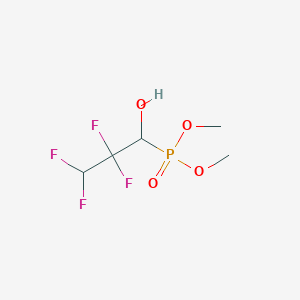
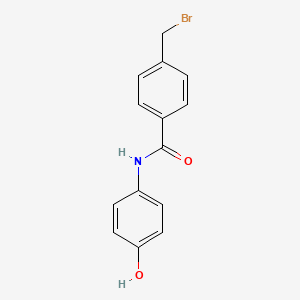
![N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide](/img/structure/B14396440.png)
![1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one](/img/structure/B14396448.png)
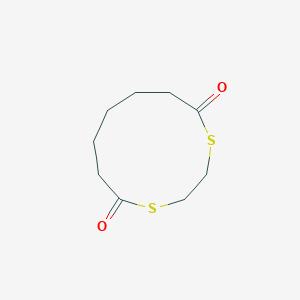
![Ethyl 2-cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoate](/img/structure/B14396458.png)
![Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane](/img/structure/B14396464.png)
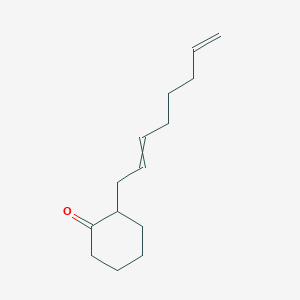
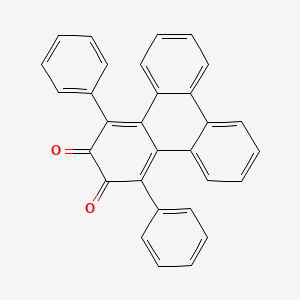
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid](/img/structure/B14396487.png)
